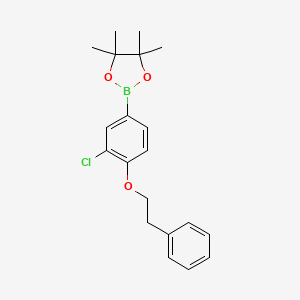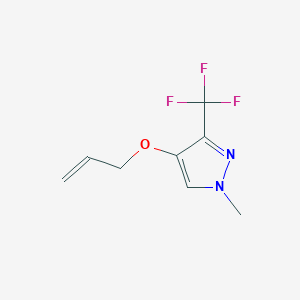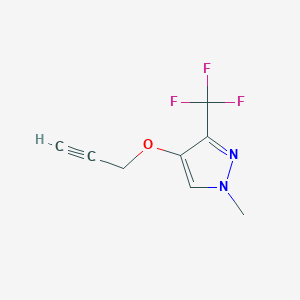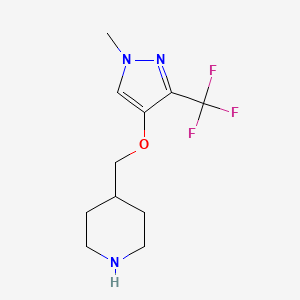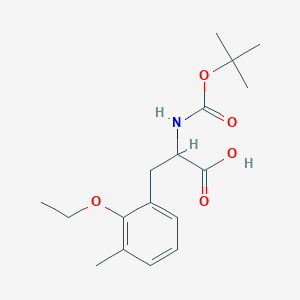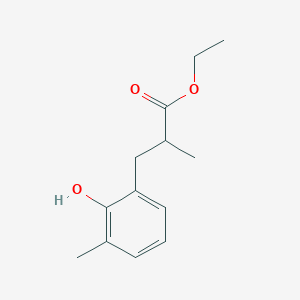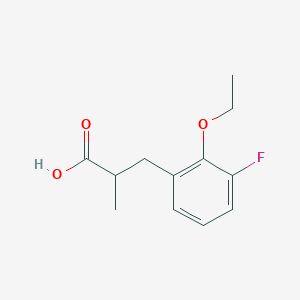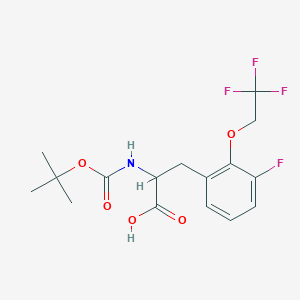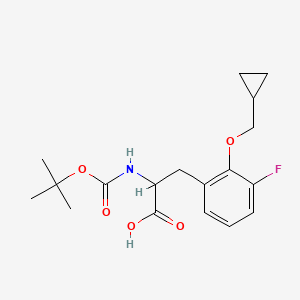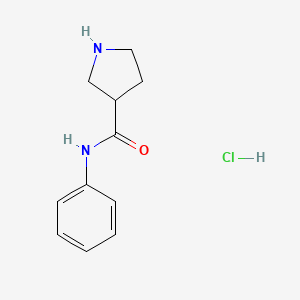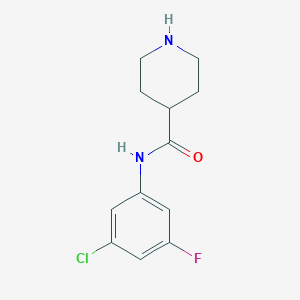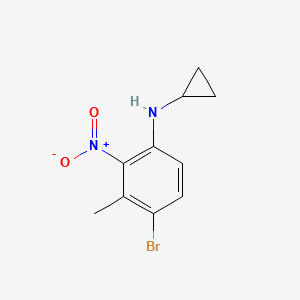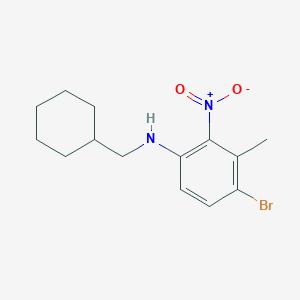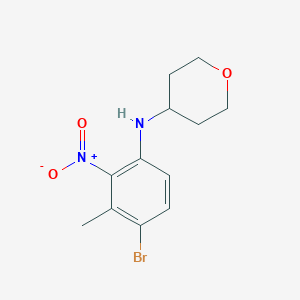
Benzyl 4-fluoro-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-fluoro-2-(trifluoromethyl)benzoate: is a chemical compound characterized by its benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a benzyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzoic acid and benzyl alcohol.
Reaction Conditions: The esterification reaction is usually carried out using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.
Scale-Up Considerations: Special attention is given to the control of reaction parameters to avoid side reactions and ensure scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl esters or amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 4-fluoro-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to produce a fluorescent signal. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of the benzyl ester group.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar structure but with a chloride atom instead of the benzyl ester group.
Properties
IUPAC Name |
benzyl 4-fluoro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-11-6-7-12(13(8-11)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKZRLVXDSQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
